![molecular formula C14H10ClN3O2 B262369 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine](/img/structure/B262369.png)
6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine, also known as CMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMF is a triazine derivative that possesses unique physical and chemical properties, making it a valuable compound for research purposes.
Wirkmechanismus
The mechanism of action of 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine is not well understood. However, studies have suggested that 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine exerts its biological activities through the inhibition of certain enzymes and proteins. For example, 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. The inhibition of topoisomerase II by 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine induces apoptosis in cancer cells, inhibits the growth of bacteria and viruses, and modulates the immune response. In vivo studies have shown that 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine exhibits antitumor activity in animal models and has a low toxicity profile.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine is its ease of synthesis, which allows for the production of large quantities of the compound. Additionally, 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine exhibits a broad range of biological activities, making it a valuable compound for screening assays. However, one of the limitations of 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine is its poor solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine. One area of interest is the development of 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine-based materials with unique properties, such as fluorescence and conductivity. Additionally, further studies are needed to elucidate the mechanism of action of 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine and to identify its molecular targets. Furthermore, the potential use of 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine as a therapeutic agent for the treatment of cancer and infectious diseases warrants further investigation.
Synthesemethoden
The synthesis of 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine involves the reaction of 4-chlorobenzaldehyde, 2-furfural, and 5-methoxy-1,2,3-triazole in the presence of a base catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization and reduction to yield 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine. The synthesis method of 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine is relatively straightforward and can be achieved through a one-pot reaction.
Wissenschaftliche Forschungsanwendungen
6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine has been shown to possess anticancer, antimicrobial, and antiviral activities. In material science, 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Eigenschaften
Produktname |
6-(4-Chlorophenyl)-3-(2-furyl)-5-methoxy-1,2,4-triazine |
---|---|
Molekularformel |
C14H10ClN3O2 |
Molekulargewicht |
287.7 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-3-(furan-2-yl)-5-methoxy-1,2,4-triazine |
InChI |
InChI=1S/C14H10ClN3O2/c1-19-14-12(9-4-6-10(15)7-5-9)17-18-13(16-14)11-3-2-8-20-11/h2-8H,1H3 |
InChI-Schlüssel |
GFIVQKGBDLAPGR-UHFFFAOYSA-N |
SMILES |
COC1=C(N=NC(=N1)C2=CC=CO2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=C(N=NC(=N1)C2=CC=CO2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.